6-Chloro-4-(4 inverted exclamation mark -chlorophenyl)-3-(4 inverted exclamation mark -methoxyphenyl)coumarin

Overview

Description

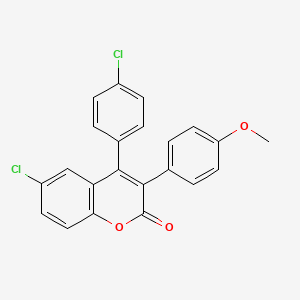

6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)coumarin is a synthetic coumarin derivative characterized by a benzopyrone core substituted at positions 3, 4, and 4. The substituents include a 4-chlorophenyl group at position 4, a 4-methoxyphenyl group at position 3, and a chlorine atom at position 5. These functional groups influence its electronic, steric, and physicochemical properties, making it distinct from simpler coumarin derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)coumarin typically involves the condensation of 4-chlorobenzaldehyde and 4-methoxybenzaldehyde with 6-chlorocoumarin under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or a base like sodium hydroxide. The reaction mixture is then heated to promote the formation of the coumarin ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)coumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydrocoumarins or other reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for nucleophilic substitution.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrocoumarins and other reduced forms.

Substitution: Compounds with substituted functional groups replacing the halogen atoms.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 6-Chloro-4-(4'-chlorophenyl)-3-(4'-methoxyphenyl)coumarin is in cancer research. Studies have indicated that coumarin derivatives exhibit significant cytotoxic effects against various cancer cell lines. The specific compound under discussion has shown potential in inhibiting cell proliferation and inducing apoptosis in tumor cells.

Case Study: In Vitro Studies

- Cell Lines Used : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell growth.

Antimicrobial Properties

Research has also explored the antimicrobial effects of coumarin derivatives, including 6-Chloro-4-(4'-chlorophenyl)-3-(4'-methoxyphenyl)coumarin. The compound has been tested against various bacterial strains and fungi.

Case Study: Antimicrobial Testing

- Tested Strains : Staphylococcus aureus, Escherichia coli, and Candida albicans.

- Results : The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Photophysical Properties

The photophysical characteristics of coumarins make them suitable for applications in fluorescence imaging and as fluorescent probes in biological systems.

Spectral Analysis

- Fluorescence Emission : Studies indicate that the compound shows strong fluorescence in specific solvents, which can be utilized for bioimaging.

- Applications : Potential use as a marker in cellular imaging techniques.

Anti-inflammatory Effects

Coumarins are known for their anti-inflammatory properties, which have been attributed to their ability to inhibit pro-inflammatory cytokines.

Case Study: In Vivo Studies

- Animal Models : Rodent models were used to assess the anti-inflammatory effects.

- Results : Treatment with the compound resulted in a significant reduction of inflammation markers compared to control groups.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)coumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related coumarins highlight how variations in substituents impact properties:

Key Observations :

- Electronic Effects : Methoxy groups (electron-donating) at position 3 may stabilize the coumarin core via resonance, contrasting with electron-withdrawing chloro groups at C4 and C6 .

- Synthetic Complexity : The target compound’s synthesis likely involves multi-step halogenation and coupling reactions, akin to methods for 4-chloro-3-nitrocoumarin derivatives (e.g., triethylamine-mediated condensation) .

Spectral Characterization

The target compound’s structure can be confirmed using advanced NMR techniques, as demonstrated for similar coumarins:

- 1H and 13C NMR : Distinct signals for aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .

- 2D NMR (HSQC, HMBC) : Correlations between the 4-chlorophenyl protons and the coumarin core confirm spatial orientation .

Tables

Table 1. Substituent Effects on Coumarin Derivatives

| Property | Target Compound | 6-Chloro-3(4’-methoxyphenyl)-4-methylcoumarin | 6-Chloro-3(4’-hydroxyphenyl)-4-methylcoumarin |

|---|---|---|---|

| Lipophilicity (LogP) | High (chlorophenyl) | Moderate (methyl) | Low (hydroxyl) |

| Melting Point | >200°C (predicted) | 195–200°C | 210–215°C |

| Aqueous Solubility | Low | Moderate | High |

Biological Activity

6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)coumarin is a synthetic derivative of coumarin, a compound known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C23H16Cl2O3

- Molecular Weight : 411.28 g/mol

- CAS Number : Not specified

Anticancer Activity

Research indicates that 6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)coumarin exhibits significant anticancer properties. In a study involving various cancer cell lines, it demonstrated the following characteristics:

- IC50 Values : The compound showed an IC50 value of approximately 200 nmol/L in HCT116 cells and a broad spectrum of activity against nine different cancer cell lines with IC50 values ranging from 75 nmol/L to 1.57 μmol/L .

-

Mechanism of Action :

- G2-M Phase Arrest : The compound induces G2-M phase arrest in HeLa cells in a dose-dependent manner, which is reversible upon removal of the compound .

- Apoptosis Induction : It triggers apoptosis in HeLa cells in a dose- and time-dependent manner, indicating its potential as a chemotherapeutic agent .

- Microtubule Targeting : The compound acts as a microtubule-targeting agent, leading to depolymerization of purified porcine tubulin in vitro at concentrations between 10-300 μmol/L .

Comparative Biological Activity

A comparative analysis with other coumarin derivatives reveals that the presence of chlorine and methoxy groups enhances the biological activity of coumarins. For instance, derivatives with similar substitutions have shown improved inhibition against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), suggesting potential applications in neurodegenerative diseases .

Table 1: Biological Activity Comparison of Coumarin Derivatives

| Compound Name | IC50 (nmol/L) | Mechanism of Action | Target Cell Lines |

|---|---|---|---|

| 6-Chloro-4-(4-Chlorophenyl)-3-(4-Methoxyphenyl)Coumarin | 75 - 1570 | G2-M Arrest, Apoptosis | HCT116, HeLa |

| 6-Chloro-3-(3'-Methoxyphenyl)Coumarin | Not specified | AChE Inhibition | Various |

| Other Coumarins | Varies | Various | Various |

Case Studies

Several studies have documented the efficacy of coumarin derivatives in cancer treatment:

- HeLa Cell Study : In vitro studies demonstrated that treatment with 6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)coumarin resulted in significant apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent .

- Broad-Spectrum Anticancer Activity : The compound was tested against multiple cancer types including colon, breast, liver, and cervical cancers, showcasing its versatility and effectiveness across different tumor models .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)coumarin, and how can reaction conditions be optimized for yield improvement?

- Answer : The compound is typically synthesized via condensation reactions between substituted benzaldehydes and activated coumarin precursors. Optimization involves adjusting solvent polarity (e.g., ethanol or THF), temperature (80–120°C), and catalysts (e.g., piperidine or acetic acid). Recrystallization in ethyl acetate or column chromatography with silica gel is used for purification . Yield improvement can be achieved by iterative adjustment of molar ratios and reaction time .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this coumarin derivative?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and aromatic proton environments. Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (O-H) stretches, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography may resolve stereochemical ambiguities .

Q. What purification techniques are recommended for isolating this coumarin compound post-synthesis?

- Answer : Column chromatography using silica gel with eluents like ethyl acetate/hexane (30–50% v/v) is standard. Recrystallization from ethanol or methanol enhances purity, particularly for removing unreacted starting materials .

Q. What are the primary biological targets investigated for this compound, and what in vitro assays are typically employed?

- Answer : The compound is screened for enzyme inhibition (e.g., kinases, cytochrome P450) using fluorometric or colorimetric assays. Anticancer activity is tested via MTT assays on cell lines (e.g., HeLa, MCF-7), while antimicrobial efficacy is assessed using broth microdilution against bacterial/fungal strains .

Advanced Research Questions

Q. How can computational chemistry approaches be integrated into the design and optimization of coumarin-based compounds like 6-Chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)coumarin?

- Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking identifies potential binding interactions with biological targets (e.g., enzymes). Reaction path search algorithms (e.g., artificial force-induced reaction method) optimize synthetic routes and reduce trial-and-error experimentation .

Q. What strategies resolve discrepancies in biological activity data across different studies for similar coumarin derivatives?

- Answer : Standardize assay protocols (e.g., cell line selection, incubation time) to minimize variability. Cross-validate results using orthogonal methods (e.g., fluorescence resonance energy transfer (FRET) alongside enzyme-linked immunosorbent assay (ELISA)). Meta-analysis of substituent effects (e.g., chloro vs. methoxy groups) clarifies structure-activity trends .

Q. How does the introduction of chloro and methoxy substituents influence the electronic structure and reactivity of the coumarin core?

- Answer : Chloro groups (-Cl) act as electron-withdrawing groups, increasing electrophilicity at the coumarin lactone ring and enhancing interactions with nucleophilic residues in enzymes. Methoxy groups (-OCH₃) donate electron density via resonance, stabilizing aromatic systems and altering π-π stacking in receptor binding. Substituent positioning (para vs. meta) further modulates bioavailability .

Q. What are the challenges in establishing structure-activity relationships (SAR) for coumarin derivatives with multiple aryl substituents?

- Answer : Multivariate analysis (e.g., principal component analysis) is required to disentangle steric, electronic, and hydrophobic effects of substituents. Synergistic or antagonistic interactions between substituents complicate predictive modeling. Advanced SAR studies require high-throughput screening coupled with machine learning to identify non-linear relationships .

Q. Methodological Notes

- Data Contradiction Analysis : When conflicting bioactivity data arise, cross-check experimental conditions (e.g., solvent used in assays, purity thresholds) and employ control compounds with known activity .

- Experimental Design : For SAR studies, systematically vary substituents (e.g., halogens, alkoxy groups) while keeping the coumarin core constant. Use Design of Experiments (DoE) to minimize runs and maximize data quality .

Properties

IUPAC Name |

6-chloro-4-(4-chlorophenyl)-3-(4-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2O3/c1-26-17-9-4-14(5-10-17)21-20(13-2-6-15(23)7-3-13)18-12-16(24)8-11-19(18)27-22(21)25/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQYZIODHCHFAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(C=CC(=C3)Cl)OC2=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.